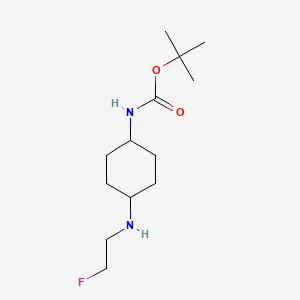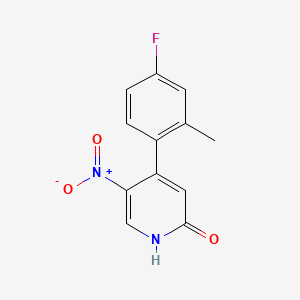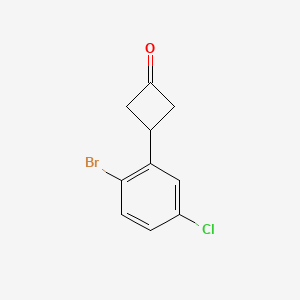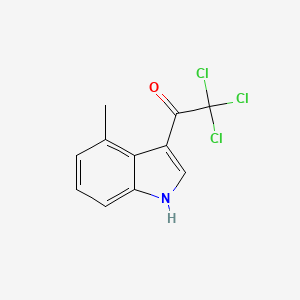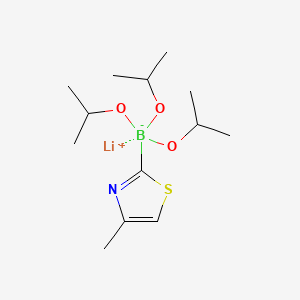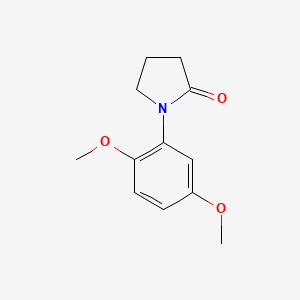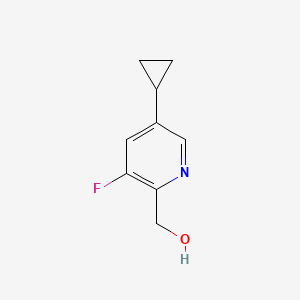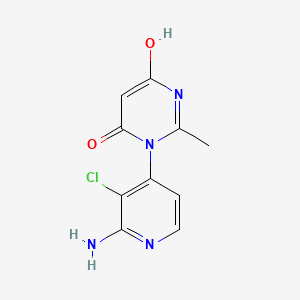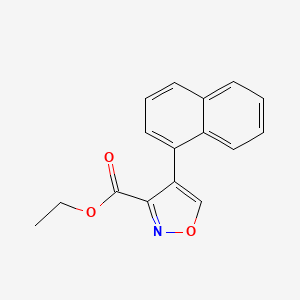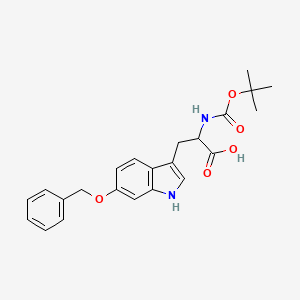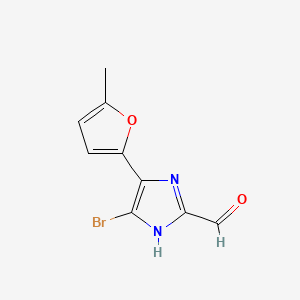
2,2-Dibromo-1-(2-pyrimidinyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-1-(2-pyrimidinyl)ethanone is an organic compound with the molecular formula C6H4Br2N2O. It is a brominated derivative of ethanone, featuring a pyrimidinyl group attached to the carbonyl carbon.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2-pyrimidinyl)ethanone typically involves the bromination of 1-(2-pyrimidinyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds via electrophilic addition of bromine to the carbon-carbon double bond, resulting in the formation of the dibromo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,2-Dibromo-1-(2-pyrimidinyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted ethanones.
Reduction Reactions: The compound can be reduced to 1-(2-pyrimidinyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
科学的研究の応用
2,2-Dibromo-1-(2-pyrimidinyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,2-Dibromo-1-(2-pyrimidinyl)ethanone involves its interaction with nucleophiles, leading to substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbonyl carbon. This compound can also undergo reduction and oxidation reactions, altering its chemical structure and properties .
類似化合物との比較
Similar Compounds
Uniqueness
2,2-Dibromo-1-(2-pyrimidinyl)ethanone is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This differentiates it from other dibromo ethanones that contain different aromatic or heteroaromatic groups .
特性
分子式 |
C6H4Br2N2O |
|---|---|
分子量 |
279.92 g/mol |
IUPAC名 |
2,2-dibromo-1-pyrimidin-2-ylethanone |
InChI |
InChI=1S/C6H4Br2N2O/c7-5(8)4(11)6-9-2-1-3-10-6/h1-3,5H |
InChIキー |
LFUODLNWIVFNLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)C(=O)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B15336051.png)

